5-(Trifluoromethoxy)pyrazine-2-carboxylic acid
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Overview
Description
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a pyrazine ring, with a carboxylic acid functional group at the 2-position
Preparation Methods
The synthesis of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be achieved through several methods. One efficient and scalable method involves the synthesis of 2-chloro-5-trifluoromethoxypyrazine, which can then be converted to the desired carboxylic acid derivative. This process typically involves the use of reagents such as antimony trifluoride for fluorination and various coupling reactions like Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions .
Chemical Reactions Analysis
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.
Substitution Reactions: The trifluoromethoxy group can be substituted under appropriate conditions, often involving nucleophilic substitution reactions.
Coupling Reactions: The compound is particularly useful in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Scientific Research Applications
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: The compound’s unique trifluoromethoxy group imparts desirable properties such as increased metabolic stability and lipophilicity, making it a valuable scaffold in drug design.
Materials Science: Its incorporation into polymers and other materials can enhance properties like thermal stability and hydrophobicity.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its distinct chemical properties.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethoxy)pyrazine-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, influenced by the electron-withdrawing properties of the trifluoromethoxy group. This group can affect the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
5-(Trifluoromethoxy)pyrazine-2-carboxylic acid can be compared with other trifluoromethoxy-substituted pyrazines and carboxylic acids:
5-(Trifluoromethoxy)pyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a pyrazine ring, leading to different chemical properties and reactivity.
5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid: Contains a phenoxy group, which can further influence its chemical behavior and applications.
These comparisons highlight the unique properties of this compound, particularly its stability and reactivity in various chemical transformations.
Properties
Molecular Formula |
C6H3F3N2O3 |
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Molecular Weight |
208.09 g/mol |
IUPAC Name |
5-(trifluoromethoxy)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C6H3F3N2O3/c7-6(8,9)14-4-2-10-3(1-11-4)5(12)13/h1-2H,(H,12,13) |
InChI Key |
SAMYYVBUSOPZTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)OC(F)(F)F)C(=O)O |
Origin of Product |
United States |
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